2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a structurally complex small molecule featuring a pyrazole core substituted with an amino-methylamino group, a 1,2,4-oxadiazole ring linked to a 4-methylphenyl group, and an acetamide moiety connected to a 3,5-dimethoxyphenyl substituent. This compound’s design integrates heterocyclic motifs (pyrazole and oxadiazole) and aromatic substituents, which are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or anti-proliferative applications . The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the dimethoxyphenyl group may influence solubility and target binding affinity.
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O4/c1-13-5-7-14(8-6-13)21-27-23(34-29-21)19-20(24)30(28-22(19)25-2)12-18(31)26-15-9-16(32-3)11-17(10-15)33-4/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFODRULORDFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Comparison with Dithiazole-Containing Compounds
focuses on [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines, which feature a dithiazole ring. Unlike the target’s oxadiazole, dithiazoles contain sulfur atoms, enhancing electrophilicity and reactivity toward nucleophiles. For example, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines exhibit unique reactivity in forming fused heterocycles but lack the acetamide functionality critical for target engagement in the compound of interest .
Key Differences:
- Electronic Properties : Oxadiazoles are electron-deficient aromatic systems, favoring interactions with electron-rich biological targets, while dithiazoles may participate in redox reactions.
- Synthetic Complexity : The target compound’s trityl-protected intermediates (as seen in ’s synthesis) suggest multi-step purification challenges, whereas dithiazole syntheses often leverage direct cyclization .
Research Findings and Hypotheses
Anti-Proliferative Activity
The acetamide group in both compounds may act as a hydrogen-bond donor/acceptor for kinase ATP-binding pockets. However, the pyrazole-oxadiazole combination in the target compound could reduce off-target effects compared to indazole-morpholine derivatives .
Metabolic Stability
The oxadiazole ring in the target compound is less prone to oxidative metabolism than the dithiazole systems in , which may undergo sulfur oxidation or ring-opening reactions . This positions the target molecule as a more stable candidate for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
